Fluthiacet-methyl

Description

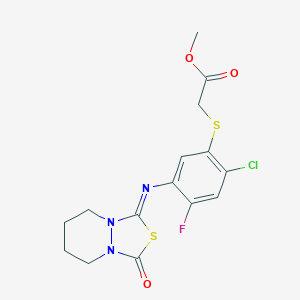

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-chloro-4-fluoro-5-[(3-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)amino]phenyl]sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClFN3O3S2/c1-23-13(21)8-24-12-7-11(10(17)6-9(12)16)18-14-19-4-2-3-5-20(19)15(22)25-14/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNQYNHDVRPZIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(C=C(C(=C1)N=C2N3CCCCN3C(=O)S2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032556 | |

| Record name | Fluthiacet-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Fluthiacet-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In methanol 4.41, acetone 101, toluene 84, n-octanol 1.86, acetonitrile 68.7, ethyl acetate 73.5, dichloromethane 9 (all in g/L at 25 °C); in n-hexane 0.232 g/L at 20 °C., In water 0.85 (distilled), 0.78 (pH 5 and 7) mg/L at 25 °C. | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.43 (bulk at 20 °C) | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.41X10-4 mPa at 25 °C /3.31X10-9 mm Hg/ | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder, Ivory powder | |

CAS No. |

117337-19-6 | |

| Record name | Fluthiacet-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117337-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluthiacet-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117337196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluthiacet-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUTHIACET-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C989JK2XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104.6 °C | |

| Record name | FLUTHIACET-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7270 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanistic Insights into Fluthiacet Methyl Herbicide Activity

Biochemical Mode of Action: Protoporphyrinogen (B1215707) Oxidase Inhibition

Fluthiacet-methyl belongs to the group of herbicides that inhibit the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. pioneer.comucanr.edu This enzyme plays a crucial role in the biosynthesis of essential molecules in plants. ucanr.edu The inhibition of PPO by this compound sets off a cascade of events that ultimately leads to the death of susceptible plants. pioneer.comchemicalwarehouse.com

Disruption of Chlorophyll (B73375) Biosynthesis Pathways in Susceptible Plants

Protoporphyrinogen oxidase is a key enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls (B1240455) and hemes. ucanr.edulsuagcenter.com PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a direct precursor to chlorophyll. pioneer.comucanr.eduwikipedia.org By inhibiting PPO, this compound effectively blocks this critical step in the chlorophyll synthesis pathway. chemicalwarehouse.comppqs.gov.in This disruption leads to an accumulation of PPGIX and a subsequent inability of the plant to produce sufficient chlorophyll, which is vital for photosynthesis. oup.comncats.io The inhibition of chlorophyll biosynthesis is a primary contributor to the chlorotic (yellowing) symptoms observed in treated plants. pioneer.com

Induction of Reactive Oxygen Species Accumulation and Subsequent Cellular Damage

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), within the chloroplasts. lsuagcenter.comnih.gov This excess PPGIX leaks from the chloroplasts into the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX (PPIX). lsuagcenter.comukm.edu.my When PPIX is exposed to light and oxygen, it becomes a potent photosensitizer, leading to the generation of highly destructive reactive oxygen species (ROS), such as singlet oxygen. pioneer.comnih.gov These ROS rapidly attack and degrade cellular components, particularly the lipids and proteins that make up cell membranes. ucanr.educhemicalwarehouse.com This process, known as lipid peroxidation, results in the loss of membrane integrity, causing cell leakage and rapid desiccation of the plant tissues. pioneer.comlsuagcenter.com

Characterization as a Light-Dependent Peroxidizing Herbicide

The herbicidal activity of this compound is critically dependent on light. oup.comregulations.gov For this reason, it is classified as a light-dependent peroxidizing herbicide (LDPH). regulations.govepa.gov The accumulation of protoporphyrin IX and the subsequent generation of reactive oxygen species are processes that are driven by light energy. lsuagcenter.comscielo.br In the absence of light, the phytotoxic cascade is not initiated, and the herbicidal effects are minimal. scielo.br The light-dependent nature of this compound's action is a defining characteristic of its mode of action, leading to rapid and severe cellular damage under daylight conditions. pioneer.com

Biotransformation and Activation Pathways in Target Organisms

A key aspect of this compound's mechanism is its transformation within the target plant into a more potent herbicidal compound. This bioactivation is a critical step that significantly enhances its efficacy.

Role of Glutathione (B108866) S-Transferase in Isomerization to the Urazole (B1197782) Form

Upon absorption into the plant, this compound undergoes a significant metabolic conversion. researchgate.net This biotransformation is catalyzed by the enzyme Glutathione S-transferase (GST). oup.comwiley-vch.de GST facilitates the isomerization of this compound from its initial isourazole form to a more stable and herbicidally active urazole derivative. oup.comwiley-vch.de This enzymatic conversion is a crucial step in the activation of the herbicide within the plant.

Molecular Modeling and Structure-Activity Relationship Studies for PPO Inhibition

The development and optimization of protoporphyrinogen oxidase (PPO) inhibitors, including this compound, have been significantly guided by molecular modeling and structure-activity relationship (SAR) studies. These computational techniques provide critical insights into the binding mechanisms of herbicides to the PPO enzyme, facilitating the design of novel and more effective compounds.

Molecular modeling studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the interactions between PPO inhibitors and the active site of the enzyme. For instance, research on novel N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids, for which this compound served as a benchmark, has highlighted the importance of specific molecular interactions for potent PPO inhibition. researchgate.net Molecular dynamics simulations of these new compounds revealed that a strong π-π stacking interaction with the amino acid residue Phenylalanine 392 (Phe392) in the PPO enzyme is a key determinant of their inhibitory activity. researchgate.net While this study did not focus directly on this compound, it underscores the significance of aromatic interactions in the binding of PPO inhibitors.

Furthermore, SAR studies on various classes of PPO inhibitors have established general structural requirements for high herbicidal efficacy. For thiadiazole-based herbicides and related compounds, the nature and position of substituents on the aromatic rings are crucial. For example, in a series of novel tetrahydrophthalimide derivatives containing oxadiazole and thiadiazole moieties, the introduction of electron-withdrawing groups like fluorine or chlorine at specific positions on the N-phthalimide benzene (B151609) ring was found to enhance herbicidal activity. acs.org

An important mechanistic insight specific to this compound is its role as a proherbicide. In vivo, this compound undergoes isomerization facilitated by glutathione-S-transferase to form a urazole derivative. sci-hub.se This metabolite is believed to be the active molecule that is entirely responsible for the potent herbicidal activity by inhibiting the PPO enzyme. sci-hub.se

While comprehensive 3D-QSAR (three-dimensional quantitative structure-activity relationship) studies specifically for a series of this compound analogues are not extensively documented in publicly available literature, the general principles derived from QSAR studies on other PPO inhibitors are applicable. These studies consistently point to the importance of a specific three-dimensional conformation and the distribution of electrostatic and hydrophobic fields for effective binding to the PPO active site.

The table below summarizes findings from molecular modeling and inhibitory activity studies on various PPO inhibitors, some of which were compared to this compound, illustrating the types of interactions and activity levels observed in this class of herbicides.

| Compound/Class | Key Findings | Research Focus |

| N-phenylisoxazoline-thiadiazolo[3,4-a]pyridazine hybrids | A bioactive metabolite (Ki = 4.6 nM) exhibited stronger π-π interaction with Phe392 than its parent compound (Ki = 21.8 nM), showing higher potency than this compound. researchgate.netacs.org | Design of new PPO inhibitors |

| Tetrahydrophthalimide derivatives with oxadiazole/thiadiazole | A lead compound (B11) showed stronger hydrogen bonding with Arginine 98 (Arg98) (2.9 Å) compared to flumiclorac-pentyl (B166167) (3.2 Å) and exhibited high herbicidal activity. acs.org | SAR of new PPO inhibitors |

| This compound | Isomerized in vivo by glutathione-S-transferase to a more active urazole derivative. sci-hub.se | Metabolic activation |

These mechanistic studies, combining computational and experimental approaches, are vital for the rational design of new PPO-inhibiting herbicides with improved efficacy and selectivity.

Metabolism and Environmental Fate Dynamics of Fluthiacet Methyl

Metabolic Pathways in Biological Systems

Metabolic pathways represent a series of interconnected biochemical reactions occurring within an organism. These processes are fundamental for transforming chemical compounds, such as the herbicide Fluthiacet-methyl, into various metabolites. In biological systems, these pathways determine the fate, activity, and degradation of xenobiotic compounds.

In Planta Metabolism

Once absorbed by a plant, this compound undergoes rapid and complex metabolic transformations. researchgate.net Studies in crops like field corn, cotton, and soybean have revealed that the parent compound is quickly broken down through several key pathways. epa.gov The nature of these metabolic processes is crucial for understanding the herbicide's selectivity and its residual properties in plants. govinfo.gov

A primary step in the metabolism of this compound within plants is the hydrolysis of its methyl ester group. epa.gov This reaction is catalyzed by plant esterases and results in the formation of the corresponding free carboxylic acid. tarbaweya.org Specifically, this compound (identified as CGA-248757) is converted to its free acid metabolite, CGA-300402. epa.gov This hydrolysis is a significant pathway, initiating the detoxification process within the plant. epa.gov

Following initial hydrolysis, the resulting metabolites can undergo further oxidative transformations. epa.govgovinfo.gov A notable oxidative process is the oxidation of the sulfur atom in the molecule to form a sulfoxide. govinfo.gov For instance, the free acid metabolite, CGA-300402, can be oxidized to produce the free acid sulfoxide, CGA-300404. epa.gov In a less dominant pathway, the parent this compound compound may first undergo sulfoxidation to yield the metabolite CGA-330057 before other transformations occur. epa.gov These oxidative steps are a common mechanism in plant detoxification pathways. govinfo.gov

Isomerization is a critical bioactivation step for this compound in plants. The parent compound undergoes a rearrangement of its thiadiazole ring to form an isomer, identified as CGA-300403. epa.gov This conversion is catalyzed by the enzyme glutathione (B108866) S-transferase (GST) and is essential for the compound's herbicidal activity. researchgate.netsci-hub.se The resulting urazole (B1197782) isomer (CGA-300403) is a potent inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme. tarbaweya.orgsci-hub.se This isomerization can occur before or after the initial hydrolysis step. epa.govtarbaweya.org

Conjugation with endogenous molecules like glutathione and glucose is a key detoxification mechanism in plants. govinfo.govpioneer.com The metabolism of this compound involves the conjugation of its chloroacetyl side chain with glutathione. govinfo.gov This reaction is facilitated by glutathione S-transferases (GSTs), which are pivotal in xenobiotic metabolism. researchgate.nettandfonline.com The initial glutathione conjugate can be further processed into cysteine and thiolactic acid conjugates. govinfo.gov Additionally, after the cleavage of the side chain ether group, the resulting molecule can be conjugated with glucose. govinfo.gov This process increases the water solubility of the metabolites, facilitating their transport and sequestration within the plant, often in the vacuole. nih.gov

Metabolism studies have identified a wide array of metabolites of this compound in plants and the environment. The specific profile can vary depending on the plant species and conditions. The primary metabolites result from the interplay of hydrolysis, isomerization, and oxidation. epa.gov Key identified metabolites include the parent compound, its free acid (CGA-300402), and its isomer (CGA-300403). epa.gov Further transformations lead to a diverse suite of downstream products. epa.govfederalregister.gov

In Vivo Animal Metabolism Studies (Mammalian and Avian Models)

Absorption and Excretion Profiles in Rats, Goats, and Chickens

Studies on the absorption and excretion of this compound have been conducted in various animal models, including rats, lactating goats, and laying hens, revealing species-specific differences in its metabolic processing.

In rats, this compound is rapidly absorbed following oral administration at both low and high doses. epa.govnih.gov Repeated oral dosing did not appear to affect the extent of absorption. epa.govnih.gov Excretion patterns in rats show a notable difference between sexes. In males, the primary route of elimination is through the feces, accounting for 67-87% of the administered radioactivity across all dose groups. epa.gov This is largely attributed to a higher percentage of biliary excretion in males (37%) compared to females (19%). epa.gov In contrast, females excrete the administered radioactivity in roughly equal proportions through urine (40-48%) and feces (39-52%). epa.gov

Conversely, in livestock, the absorption of this compound is poor. epa.gov In lactating goats, a significant portion of the administered radioactivity, approximately 63% to 77%, is excreted in the feces and urine. epa.gov Similarly, studies in laying hens indicate that a large proportion of the administered dose is eliminated in the excreta, with a substantial amount being the unmetabolized parent compound. epa.gov The transfer of this compound residues from feed to tissues, milk, and eggs has been observed to be extremely low in both goats and hens. govinfo.govgovinfo.govgovinfo.gov

Tissue Distribution and Accumulation Tendencies

The distribution and potential for accumulation of this compound and its metabolites have been investigated in rats, goats, and chickens, with findings indicating low potential for significant tissue residue accumulation.

In rat metabolism studies, tissue levels of ¹⁴C-fluthiacet-methyl-derived radioactivity were generally low. epa.govnih.gov For single and repeated low-dose groups, the concentration of radioactivity did not surpass 0.018 parts per million (ppm) in any tissue examined. epa.govnih.govfederalregister.gov At a single high dose, female rats exhibited higher levels of radioactivity in most tissues compared to males, with the exceptions being muscle, brain, fat, and plasma. epa.govnih.gov

In lactating goats, less than 0.15% of the total administered radioactivity was found in the tissues, and less than 0.01% was detected in the milk. epa.gov This suggests a very limited transfer of this compound and its metabolites into edible tissues and milk. epa.gov Similarly, in laying hens, the amount of residue eliminated in eggs is minimal, at approximately 0.09%. researchgate.net These findings across different animal models indicate that significant residues of this compound are unlikely to occur in secondary animal commodities. epa.gov

Characterization of Major Metabolites in Animal Systems

In rats, rapid rearrangement and hydrolysis of this compound lead to the formation of the rearranged free acid, CGA-300403, which is a major metabolite observed in almost all dose groups. epa.gov This metabolite serves as a pivotal intermediate for the formation of other significant metabolites. epa.gov

In lactating goats, the primary metabolic pathway also involves the rearrangement and ester hydrolysis of this compound to form the free acid CGA-300403. epa.gov A secondary pathway involves oxidation of the pyridazine (B1198779) ring to produce hydroxylated equivalents of CGA-300403 (CGA-330063 and CGA-330064). epa.gov A minor oxidative pathway leads to the desulfurization of CGA-300403 to form CGA-327066. epa.gov The parent compound and its free acid (CGA-300402) were not detected in tissues, milk, bile, or urine. epa.gov

In laying hens, a large portion of the excreted residue is the unmetabolized parent compound. epa.gov However, the rearranged free acid CGA-300403 is also a major metabolite found in the excreta, along with smaller amounts of CGA-300402 and CGA-327066. epa.gov The analyte of interest in animal tissues and milk for monitoring purposes is the major metabolite CGA-300403. govinfo.govgovinfo.govgovinfo.gov

Environmental Persistence and Degradation

Hydrolytic Stability Assessments in Aqueous Environments

The hydrolytic stability of this compound has been assessed under various pH conditions. The compound, in combination with its free acid equivalent, is considered to be effectively stable against simple hydrolysis. epa.gov However, more detailed studies reveal that its stability is pH-dependent.

The degradation half-life (DT50) of this compound in water has been reported with significant variations based on pH levels:

At pH 5, the DT50 is approximately 484.8 days, indicating high stability. nih.gov

At pH 7, the DT50 decreases to 17.7 days. nih.gov

At pH 9, the DT50 is significantly shorter, at 0.2 days, showing rapid degradation in alkaline conditions. nih.gov

This data indicates that this compound is relatively persistent in acidic aqueous environments but degrades more rapidly under neutral and especially alkaline conditions.

Photodegradation Kinetics on Soil Surfaces and in Water

Photodegradation is a significant pathway for the dissipation of this compound in the environment. Studies have shown that both the parent compound and its degradates are not persistent to photodegradation in water and on soil surfaces. epa.gov

In aqueous environments, the combined half-life of parent this compound and three of its degradates under photolytic conditions was found to be between 9.5 and 13.4 days in two separate studies. epa.gov Another study reported a photolysis half-life (DT50) in light of 4.92 days. nih.gov

On soil surfaces, parent this compound and its three degradates undergo photolysis with a combined half-life of 12.4 days. epa.gov A separate study reported a photolysis half-life on soil of 21 days. nih.gov These findings suggest that sunlight plays a crucial role in the breakdown of this compound in the terrestrial environment.

Soil Mobility and Leaching Potential Assessments

The mobility of this compound in soil, a critical factor in determining its potential to leach into groundwater, has been the subject of various assessments, yielding a range of classifications. The United States Environmental Protection Agency (EPA) has determined that this compound is very mobile in soils. epa.gov This suggests a potential for movement within the soil profile.

Contrasting assessments have also been reported. Some studies classify this compound as having a slight to medium leaching potential. govinfo.gov Further research indicates that based on estimates of relative mobility (Koc), the compound exhibits medium mobility in sand and low mobility in loam, silt loam, and clay. govinfo.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil particles versus remaining in the soil water. A reported estimated Koc value of 2,700 suggests that this compound is expected to have slight mobility in soil. nih.gov Generally, Koc values between 500 and 2000 are considered to indicate low mobility, while values between 150 and 500 suggest medium mobility. chemsafetypro.com

Despite the potential for mobility, the rapid degradation of this compound is a significant factor that mitigates its leaching risk. govinfo.gov The risk of the parent compound leaching to deeper soil layers under practical conditions is considered negligible due to its fast degradation. govinfo.gov Even with heavy rainfall immediately after application, which could lead to some downward movement, the parent compound continues to degrade during transport through the soil zones. govinfo.gov

Dissipation Rates under Varied Environmental Conditions

The dissipation of this compound in the environment is a dynamic process influenced by aerobic and anaerobic conditions, as well as by the presence of light. The rate of dissipation is typically measured by its half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to break down.

Under aerobic soil conditions , which are typical for the upper layers of agricultural soils, the dissipation of this compound is relatively rapid, though reported rates vary. One set of studies found the combined half-life of parent this compound and three of its degradates to be approximately 7 to 8 days. epa.gov Another study reported an extremely short aerobic soil metabolism half-life of just 1.1 days. govinfo.govgovinfo.gov In contrast, a different assessment considered this compound and its metabolites to be persistent, with an effective or combined aerobic soil half-life of 305 days, with a wide 95% confidence range of roughly 200 to 1,100 days. federalregister.gov Another source calculated an effective half-life in aerobic soil conditions to be 105 days. epa.gov

In anaerobic soil conditions , which may be found in saturated or flooded soils, the dissipation of this compound also proceeds at varying rates. The combined half-life of the parent compound and three degradates was found to be approximately 10 days in two separate studies. epa.gov A different investigation reported a similarly rapid anaerobic soil metabolism half-life of 1.6 days. govinfo.govgovinfo.gov Yet another calculation estimated the effective half-life under anaerobic conditions to be 26 days. epa.gov

Photodegradation , or the breakdown of the chemical by sunlight, also contributes to the dissipation of this compound on soil surfaces. The photolysis half-life on soil has been reported to be 12.4 days. epa.gov Another source reports a soil photolysis half-life of 21 days. nih.gov A rapid photodegradation in soil with a half-life of 0.5 days has also been noted. govinfo.gov

The following table provides a summary of the reported dissipation half-lives for this compound under various environmental conditions.

| Condition | Half-life (DT₅₀) | Source(s) |

| Aerobic Soil Metabolism | ~7-8 days (combined with degradates) | epa.gov |

| 1.1 days | govinfo.govgovinfo.gov | |

| 105 days (effective) | epa.gov | |

| 305 days (effective, combined with metabolites) | federalregister.gov | |

| Anaerobic Soil Metabolism | ~10 days (combined with degradates) | epa.gov |

| 1.6 days | govinfo.govgovinfo.gov | |

| 26 days (effective) | epa.gov | |

| Soil Surface Photolysis | 12.4 days (combined with degradates) | epa.gov |

| 21 days | nih.gov | |

| 0.5 days | govinfo.gov |

Efficacy and Selectivity in Agricultural Weed Management Systems

Herbicide Spectrum and Efficacy Studies

Control of Specific Broadleaf Weed Species (e.g., Velvetleaf, Morning Glory, Wild Cape Gooseberry)

Fluthiacet-methyl has demonstrated notable efficacy against a range of broadleaf weeds, with its performance being particularly strong against velvetleaf (Abutilon theophrasti). epa.govcontaminantdb.canacchemical.com Research has consistently shown that this compound provides excellent control of this economically significant weed. researchgate.neta-z.lubioone.org In field studies, this compound, applied alone or in tank mixtures, achieved greater than 94% control of velvetleaf. researchgate.netbioone.org Even when applied to larger velvetleaf plants (up to 30 cm tall), it has proven to be highly effective. a-z.lucambridge.org

The herbicide is also effective against various species of morning glory (Ipomoea spp.), which are often challenging to manage in soybean cultivation. naro.go.jpagrilife.orgfmc.com Studies in Japan have focused on developing control strategies for morning glory, with this compound being a key component of these systems. naro.go.jpresearchgate.netmq.edu.au While effective against some species like red morning glory (Ipomoea coccinea), its performance against others, such as entireleaf morning glory (Ipomoea hederacea var. integriuscula), can be less consistent. mdpi.com

This compound has also been identified as an effective tool for managing wild cape gooseberry (Physalis spp.), another problematic weed in soybean fields. naro.go.jp Research has aimed to clarify the efficacy and phytotoxic characteristics of this compound against this weed to develop comprehensive control technologies. naro.go.jp

Table 1: Efficacy of this compound on Key Broadleaf Weeds

| Weed Species | Common Name | Efficacy Level | Notes |

|---|---|---|---|

| Abutilon theophrasti | Velvetleaf | ≥94% control researchgate.netbioone.org | Effective on plants up to 30 cm tall a-z.lucambridge.org |

| Ipomoea spp. | Morning Glory | Variable | Effective against some species; part of control systems naro.go.jpfmc.comresearchgate.net |

| Physalis spp. | Wild Cape Gooseberry | Effective | A key tool for control in soybean cultivation naro.go.jp |

| Amaranthus viridis | Slender Amaranth (B1665344) | Effective | Good control achieved at higher application rates isws.org.in |

| Commelina spp. | Dayflower | Effective | Excellent control reported cultree.in |

| Acalypha indica | Indian Copperleaf | Effective | Good control achieved cultree.inisws.org.in |

Influence of Weed Growth Stage and Environmental Factors on Herbicidal Performance

The timing of this compound application in relation to weed growth stage is a critical determinant of its success. epa.govcdnsciencepub.com Generally, the herbicide is most effective when applied to smaller, actively growing weeds. epa.govepa.gov Studies have shown a significant difference in control based on the size of the weed at the time of application. For instance, a premix of this compound and mesotrione (B120641) provided 90% to 99% control of 10-cm-tall kochia, but this dropped to less than 35% for 20-cm-tall plants. cdnsciencepub.com Similarly, control of glyphosate-resistant giant ragweed was more effective on 10-cm plants compared to 20-cm plants. cdnsciencepub.com

Environmental conditions also play a substantial role in the performance of this compound. epa.gov Factors such as temperature, humidity, and soil moisture can influence herbicide uptake and activity. scielo.brhh-ra.org

Temperature: Higher temperatures generally enhance the activity of PPO inhibitors like this compound. scielo.brhh-ra.org Increased temperatures can alter the composition of the leaf cuticle, making it more permeable to the herbicide. scielo.br

Relative Humidity: High relative humidity can increase herbicide uptake and translocation, leading to better weed control. hh-ra.org

Soil Moisture: Adequate soil moisture promotes active weed growth, which in turn enhances herbicide efficacy. epa.govscielo.br Conversely, water-stressed weeds may develop a thicker cuticle, which can reduce herbicide absorption. scielo.brcambridge.org

Impact of Spray Coverage and Application Conditions on Efficacy

Thorough spray coverage is essential for the contact activity of this compound to be effective. epa.govgreenbook.net Since the herbicide acts on the foliage it touches, uniform application is necessary to ensure that the target weeds receive an adequate dose. epa.gov A dense crop or weed canopy can intercept the spray, preventing it from reaching smaller weeds underneath and thereby reducing control. epa.gov

To optimize efficacy, application parameters should be carefully managed:

Spray Volume: Using a sufficient spray volume (e.g., a minimum of 10-15 gallons per acre for ground applications) helps to ensure adequate coverage, especially in dense canopies. agrilife.orgepa.gov

Nozzle Selection: The use of appropriate nozzles that produce minimal fine droplets can reduce spray drift and ensure the herbicide reaches the target. epa.gov

Adjuvants: The addition of adjuvants, such as non-ionic surfactants (NIS) or crop oil concentrates (COC), is often recommended to improve spray retention and penetration of the leaf surface. epa.govagrilife.orgepa.gov

Crop Selectivity and Tolerance Mechanisms

Physiological Basis of Tolerance in Major Crops (e.g., Maize, Soybeans)

The selectivity of this compound in crops like maize and soybeans is primarily due to their ability to rapidly metabolize the herbicide. epa.govresearchgate.net While the herbicide can cause some temporary cosmetic injury to the crop, such as bronzing or crinkling of leaves, tolerant plants quickly outgrow these effects without any impact on the final yield. epa.gov

The basis for this tolerance lies in the rapid detoxification of the active compound within the crop plant. This metabolic process prevents the herbicide from reaching concentrations that would inhibit the PPO enzyme and cause cellular damage. nih.gov The nature of the residue and the metabolic pathway in corn have been found to be consistent with those observed in soybeans. govinfo.gov

Differential Herbicide Uptake, Retention, and Translocation in Tolerant versus Susceptible Species

While rapid metabolism is the primary mechanism for selectivity, differences in herbicide uptake, retention, and translocation between tolerant crops and susceptible weeds can also contribute. This compound is absorbed through the foliage, and its contact action means that movement within the plant (translocation) is limited. epa.govcultree.in

Studies comparing tolerant crops like soybeans with susceptible weeds would likely show that while both may absorb the herbicide, the susceptible weed is unable to metabolize it quickly. This allows the this compound to inhibit the PPO enzyme, leading to the accumulation of protoporphyrinogen (B1215707) IX and the subsequent light-activated peroxidation of cell membranes, causing rapid cell death. nih.gov In contrast, the rapid metabolic breakdown in soybeans and maize prevents this toxic cascade from occurring. researchgate.netnih.gov The rapid absorption of this compound has been observed in animal studies as well, with the compound being quickly absorbed after oral dosing in rats. federalregister.gov

Role of Increased Plant Metabolism in Conferring Crop Tolerance

The tolerance of certain crop species to this compound is linked to their ability to rapidly metabolize the herbicide into inactive compounds. While soybeans and corn can exhibit temporary symptoms like bronzing or crinkling of leaves after application, they typically outgrow these effects without any impact on the final yield. epa.govepa.gov This recovery is attributed to the swift metabolic breakdown of the active ingredient within the crop plant.

Studies on pyroxasulfone (B108660), a herbicide often mixed with this compound, have shown that the difference in metabolic activity between tolerant crops like wheat and susceptible weeds is a primary factor in determining selectivity. researchgate.net A similar principle applies to this compound. The nature of the residue in tolerant crops like soybeans is well understood, and it is considered unlikely that significant secondary residues would accumulate in animal commodities due to the crop's metabolic processes. govinfo.govepa.gov Research has demonstrated that flax also exhibits excellent tolerance to this compound, indicating an effective metabolic pathway for detoxification. canadianagronomist.ca In contrast, susceptible weeds are unable to break down the herbicide quickly enough, leading to the accumulation of protoporphyrin IX and subsequent cell membrane damage. regulations.gov

Evaluation of Rotational Crop Safety

The safety of rotational crops following the application of this compound is a critical consideration for agricultural planning. Herbicide product labels provide specific guidelines and restrictions to prevent carryover injury to subsequent crops. epa.govepa.gov In the event of crop failure in a field treated with this compound, soybeans or corn are the only recommended replant options to avoid illegal residues. epa.govepa.gov For normal crop rotation, specific intervals must be observed before planting other crops. These intervals can be influenced by factors such as soil type and the total amount of this compound applied during the season. greenbook.net

No specific tolerances for inadvertent residues of this compound are required in rotational crops, as the restrictions are designed to ensure residues are below quantifiable levels. govinfo.gov When this compound is used in tank mixtures, the rotational crop restrictions of all products in the mix must be followed, and the most restrictive interval takes precedence. greenbook.net

Below is a table summarizing typical rotational crop restrictions for products containing this compound.

| Rotational Crop | Replant Interval |

| Soybeans | Any time |

| Corn | Any time |

| Alfalfa | Refer to specific product label |

| Canola | Refer to specific product label |

| Cotton | Refer to specific product label |

| Dry Edible Beans | Refer to specific product label |

| Lentils | Refer to specific product label |

| Peas (dry and succulent) | Refer to specific product label |

| Potato | Refer to specific product label |

| Note: This table is a general guide. Always refer to the specific product label for detailed rotational restrictions. greenbook.net |

Herbicide Resistance Evolution and Management Strategies

Identification of Resistance Mechanisms in Weed Populations (e.g., Amaranthus retroflexus)

The evolution of herbicide resistance in weed populations is a significant challenge in modern agriculture. This compound belongs to the Weed Science Society of America (WSSA) Group 14 herbicides, which act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme. regulations.govgreenbook.net Resistance to PPO inhibitors has been identified in several weed species, including redroot pigweed (Amaranthus retroflexus). sci-hub.se

Research into a fomesafen-resistant population of A. retroflexus from China identified the molecular basis for this resistance. sci-hub.se The study found that resistance was conferred by a target-site mutation, specifically an Arg-128-Gly substitution in the PPX2 gene. This genetic alteration reduces the binding affinity of the PPO-inhibiting herbicide to the enzyme, rendering it less effective. The resistant population demonstrated a 41.8-fold increase in resistance to fomesafen (B1673529) compared to the susceptible population. While this population was cross-resistant to other PPO inhibitors like lactofen (B128664) and carfentrazone-ethyl, it remained sensitive to herbicides with different modes of action, such as imazethapyr, thifensulfuron-methyl, atrazine (B1667683), and glyphosate (B1671968). sci-hub.se The identification of such target-site resistance mechanisms underscores the importance of diverse herbicide management strategies. sci-hub.se

Integrated Weed Management Approaches Incorporating this compound

Integrated Weed Management (IWM) provides a multifaceted approach to control weeds, reduce reliance on single herbicide modes of action, and mitigate the evolution of resistance. far.org.nzwiscweeds.info this compound is a valuable tool within IWM programs, particularly for managing weeds that have developed resistance to other common herbicides like glyphosate and ALS inhibitors. fmc.comcdnsciencepub.com

Key IWM strategies incorporating this compound include:

Herbicide Rotation and Mixtures: A fundamental principle of IWM is the rotation and combination of herbicides with different modes of action. far.org.nz this compound (Group 14) can be tank-mixed or used in rotation with herbicides from other groups to control a broader spectrum of weeds and reduce selection pressure. greenbook.netfmc.com

Cultural Practices: Combining chemical control with cultural practices can enhance weed management. Studies have shown that increasing the seeding rate of a crop like lentils can improve the efficacy of reduced rates of this compound against weeds like wild mustard. cambridge.org This approach makes the crop more competitive, supplementing the herbicide's activity. cambridge.orgresearchgate.net

Strategic Herbicide Selection: Proper herbicide selection based on the specific weed spectrum in a field is crucial. wiscweeds.info For instance, since this compound does not control grasses, it should be mixed with a suitable grass herbicide if both broadleaf and grass weeds are present. epa.gov

Early-Season Weed Control: Shifting from a reliance on post-emergence (POST) applications to effective early-season control with pre-emergence (PRE) herbicides is a key IWM practice. wiscweeds.info this compound can be used in burndown applications to enhance pre-plant weed control programs. fmc.com

Strategies for Delaying the Selection for Herbicide Resistance

Proactive management is essential to delay the development of weed populations resistant to this compound and other herbicides. The following strategies are critical components of a robust resistance management plan:

Diversify Herbicide Modes of Action: The repeated use of herbicides with the same mode of action is a primary driver of resistance. far.org.nz Growers should use tank mixtures or premixes of herbicides with multiple effective modes of action. greenbook.netfmc.com For example, tank-mixing this compound with glyphosate provides a second mode of action that helps alleviate selection pressure. fmc.com

Scouting and Monitoring: Regularly scouting fields before and after herbicide application is vital to identify any weed shifts or potential resistance early. epa.gov This allows for timely intervention to prevent the spread of resistant weeds.

Use Labeled Rates: Applying herbicides at the rates specified on the product label is important for effective control and to delay resistance selection. epa.gov Using rates that are too low may allow less susceptible weeds to survive and reproduce.

Prevent Weed Seed Production: Implementing measures to stop weeds from producing seed is one of the most effective ways to contain resistant populations. epa.gov

Equipment Sanitation: Cleaning tillage and harvesting equipment between fields and farms can prevent the movement of resistant weed seeds or plant material to new areas. epa.gov

Synergistic and Antagonistic Interactions in Herbicide Mixtures

Tank-mixing herbicides is a common practice to broaden the weed control spectrum and manage resistance, but the chemical interactions can be complex, resulting in synergistic, antagonistic, or additive effects. scielo.br

Synergistic Interactions: A synergistic effect occurs when the combined effect of the mixed herbicides is greater than the sum of their individual effects.

A mixture of This compound and propaquizafop was found to have an unforeseeable synergistic function in controlling soybean weeds, including Amaranthus retroflexus and lamb's-quarters. google.com This combination improved efficacy, allowing for reduced application rates. google.com

Tank-mixing This compound with mesotrione has shown potential for effective post-emergence control of glyphosate-resistant weeds like common waterhemp and kochia in corn. cdnsciencepub.comresearchgate.net

The addition of atrazine to a mix of this compound and mesotrione has been observed to provide 90% control of 25-cm-tall glyphosate-resistant giant ragweed. researchgate.net Similarly, tank-mixing atrazine with this compound significantly improved Palmer amaranth control in grain sorghum. researchgate.net

Antagonistic Interactions: Antagonism happens when the weed control from a herbicide mixture is less than expected.

Mixing this compound with MCPA for use in flax is not recommended due to a substantial increase in crop injury. canadianagronomist.ca

While not a direct interaction with this compound, a well-documented example of antagonism involves mixing Group 1 grass herbicides (ACCase inhibitors) with Group 14 broadleaf herbicides (PPO inhibitors like this compound), which can sometimes reduce the efficacy on grass weeds. scielo.br

Additive Interactions: An additive effect means the mixture's performance is what would be expected from the sum of the individual components.

The three-way mixture of dicamba (B1670444), glyphosate, and this compound was found to have an additive effect on velvetleaf control. bioone.org This makes the combination a viable option for broad-spectrum weed control in dicamba and glyphosate-resistant soybean systems. bioone.org

The table below summarizes known interactions of this compound in herbicide mixtures.

| Mixture Component(s) | Target Weed(s) / Crop | Interaction Type | Reference(s) |

| Propaquizafop | Soybean Weeds | Synergistic | google.com |

| Mesotrione | Glyphosate-Resistant Waterhemp, Kochia | Synergistic | cdnsciencepub.comresearchgate.net |

| Atrazine | Palmer Amaranth | Synergistic | researchgate.net |

| Dicamba + Glyphosate | Velvetleaf | Additive | bioone.org |

| MCPA | Flax (Crop Safety) | Antagonistic | canadianagronomist.ca |

Compatibility with Other Herbicides for Broad-Spectrum Control

This compound is a selective post-emergence herbicide that primarily targets broadleaf weeds. cultree.in Its mode of action does not extend to controlling grasses. cultree.inepa.gov To achieve broad-spectrum weed control, this compound is frequently combined with other herbicides that have activity against grass species or different spectrums of broadleaf weeds. epa.govepa.gov Such tank-mixing is a common practice in diversified weed management programs, which may also involve multiple herbicides with different modes of action to delay the onset of herbicide resistance. epa.gov

Products have been developed that co-formulate this compound with other active ingredients to provide built-in, broader-spectrum control. Examples include premixes with fomesafen, mesotrione, and pyroxasulfone. epa.govfmc.comfmc.com These premixed formulations can then be tank-mixed with other herbicides, such as glyphosate or glufosinate, to further widen the weed control spectrum, particularly in herbicide-tolerant cropping systems. fmc.comfmc.com The compatibility of this compound extends to various herbicide groups, including triazines and ALS (acetolactate synthase)-inhibiting herbicides. agropages.comfmc.com

When considering a tank mixture, it is essential to follow the label instructions for all products involved, paying close attention to the most restrictive limitations and precautions. epa.govatticusllc.com A compatibility test, often referred to as a "jar test," is recommended before mixing large quantities to ensure the physical compatibility of the different products and adjuvants in the spray tank. epa.govepa.gov

Below is a table summarizing the compatibility of this compound with other herbicide active ingredients, based on findings from various studies and product labels.

Role of Adjuvants (e.g., Crop Oil Concentrates, Non-ionic Surfactants) in Enhancing Activity

The use of an appropriate adjuvant is required to achieve maximum and consistent performance from this compound. epa.govepa.gov Adjuvants are substances added to the spray tank to improve the herbicidal activity or the application characteristics of a pesticide. apparentag.com.au For post-emergence herbicides like this compound, which must be absorbed by the weed foliage to be effective, activator adjuvants play a crucial role in enhancing performance. epa.govapparentag.com.au They can increase herbicide absorption into the plant tissue and improve spreading across the leaf surface. apparentag.com.au

The selection of an adjuvant depends on several factors, including the specific this compound product being used, whether it is applied alone or in a tank mix, and the environmental conditions at the time of application. epa.govfmc.com The main types of adjuvants recommended for use with this compound are non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO). epa.govgreenbook.net

Non-ionic Surfactants (NIS) : These adjuvants reduce the surface tension of the spray droplet, allowing it to spread more effectively over the waxy surface of a weed's leaf. apparentag.com.au NIS is a common recommendation for use with this compound. epa.govgoogle.compnwhandbooks.org

Crop Oil Concentrates (COC) : COCs are composed of petroleum- or vegetable-based oils combined with a non-ionic surfactant. apparentag.com.au They function by reducing surface tension and also by helping the herbicide to penetrate the leaf's cuticle. apparentag.com.au The use of COC is often recommended for this compound applications under challenging conditions, such as dry soil or low relative humidity, when weeds may be "hardened off" and more difficult to control. epa.govepa.govfmc.com In some cases, COC has been shown to provide more consistent weed control than NIS. epa.gov However, with certain tank mixes in corn, COC might increase the potential for crop injury, even while improving weed control. pnwhandbooks.org

Methylated Seed Oils (MSO) : MSOs are derived from vegetable oils and can offer enhanced penetration compared to standard COCs. apparentag.com.au They are recommended for use with some this compound products, particularly under dry conditions. greenbook.net It is important to note that for certain premix products, such as those containing this compound and mesotrione, the use of MSO adjuvants may be discouraged due to the risk of severe crop injury. epa.gov

In addition to these primary adjuvants, nitrogen fertilizers such as urea (B33335) ammonium (B1175870) nitrate (B79036) (UAN) or ammonium sulfate (B86663) (AMS) may also be added to the spray solution to further enhance herbicide activity on certain weed species. epa.govfmc.com

When this compound is tank-mixed with other herbicides, the adjuvant recommended on the label of the tank-mix partner should generally be used. epa.govepa.govepa.gov A 1998 field study evaluating this compound for cotton defoliation found that a range of adjuvants, including Agridex (a COC), Kinetic (a blend of NIS and organosilicone), and X-77 (an NIS), all increased the product's performance, with no significant differences observed between them. cotton.org

The following table provides a summary of adjuvant use with this compound.

Table 2: Adjuvant Recommendations for this compound

| Adjuvant Type | General Purpose | Specific Recommendations & Findings |

|---|---|---|

| Non-ionic Surfactant (NIS) | Reduces spray droplet surface tension, improving leaf surface coverage. apparentag.com.au | Commonly recommended for use with this compound products. epa.govpnwhandbooks.org Used in research trials to evaluate herbicidal activity. google.com |

| Crop Oil Concentrate (COC) | Reduces surface tension and enhances herbicide penetration through the leaf cuticle. apparentag.com.au | Recommended under dry soil and low humidity conditions to improve control of hardened-off weeds. epa.govepa.govfmc.com Can provide more consistent control than NIS but may increase crop response in some corn tank-mixes. epa.govpnwhandbooks.org |

| Methylated Seed Oil (MSO) | A vegetable oil-based adjuvant that can provide enhanced herbicide penetration. apparentag.com.au | Recommended with some this compound products, particularly under dry conditions. greenbook.net Caution advised with certain premixes (e.g., this compound + mesotrione) due to potential for crop injury. epa.gov |

| Nitrogen Fertilizers (UAN/AMS) | Can increase herbicide activity on certain weed species. apparentag.com.au | May be added to the spray solution in addition to NIS or COC to enhance performance. epa.govfmc.com |

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 9866878 |

| Glyphosate | 3496 |

| Glufosinate | 78668 |

| Acifluorfen | 38332 |

| Lactofen | 91677 |

| Fomesafen | 73204 |

| Cloransulam-methyl | 86143 |

| Atrazine | 2256 |

| Dicamba | 3032 |

| Mesotrione | 114660 |

| Pyroxasulfone | 10343799 |

| Thifensulfuron | 6436151 |

| Imazethapyr | 73385 |

| Imazamox | 91757 |

| Chlorimuron | 62737 |

Toxicological Assessment and Human Health Implications

Hazard Characterization of Fluthiacet-methyl

Acute Toxicity Profiles across Exposure Routes (Oral, Dermal, Inhalation)

This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure, placing it in Toxicity Category III-IV. regulations.gov

Oral: The acute oral lethal dose (LD50) in rats is greater than 5000 mg/kg, indicating low toxicity when ingested. nih.govgovinfo.gov

Dermal: Similarly, the acute dermal LD50 in rats is greater than 2000 mg/kg. fujifilm.com The technical this compound product is classified in toxicity category III based on acute dermal toxicity studies. epa.gov It is not considered a skin irritant or a dermal sensitizer. regulations.gov In a 28-day dermal toxicity study in rats, no dermal or systemic toxicity was observed up to the limit dose. regulations.gov

Inhalation: The acute inhalation lethal concentration (LC50) in rats is greater than 5,000 mg/m³. nih.gov Due to its solid nature and low vapor pressure, inhalation exposure is primarily a concern if the compound becomes aerosolized during spray applications. epa.gov

Table 1: Acute Toxicity of this compound

| Route | Species | Value | Classification |

|---|---|---|---|

| Oral | Rat | LD50 > 5000 mg/kg nih.govgovinfo.gov | Low Toxicity |

| Dermal | Rat | LD50 > 2000 mg/kg fujifilm.com | Low Toxicity |

| Inhalation | Rat | LC50 > 5000 mg/m³ nih.gov | Low Toxicity |

Subchronic and Chronic Toxicity Studies in Mammalian Models

Repeated-dose oral exposure studies in mammalian models, including rats, mice, and dogs, have identified the liver and the erythropoietic (red blood cell-producing) system as the primary target organs for this compound toxicity. regulations.govepa.govfsc.go.jp

Liver: Hepatic effects are a frequent finding in the toxicological database for this compound. regulations.gov In a 90-day oral toxicity study in rats, liver changes were observed. govinfo.gov An 18-month carcinogenicity study in mice also noted non-neoplastic liver findings. federalregister.gov These findings include increased liver weights, fatty changes, chronic inflammation, and single-cell necrosis. federalregister.gov Some studies indicate that environmental toxicants, including this compound, have been associated with the development of steatosis (fatty liver). medcraveonline.com

Erythropoietic System: Adverse effects on the erythropoietic system, such as microcytic anemia, have been observed following long-term dosing. regulations.govepa.gov In a 1-year chronic feeding study in dogs, effects on the erythropoietic system were noted. epa.gov A combined chronic toxicity/carcinogenicity study in rats also resulted in slight microcytic anemia in females. epa.gov

Other organs that have shown effects in some studies include the pancreas and uterus. cdms.netgovinfo.gov

Toxicological data from repeated-dose studies indicate that the mouse is the most sensitive mammalian species to this compound. regulations.gov The lowest no-observed-adverse-effect level (NOAEL) across all tests was 0.1 mg/kg body weight/day, established in an 18-month carcinogenicity study in mice. fsc.go.jp

In a 1-year chronic feeding study, the NOAEL for dogs was 57.6 mg/kg/day for males and 30.3 mg/kg/day for females, with the lowest observed adverse effect level (LOAEL) based on effects in the erythropoietic system and the liver. epa.gov In a 90-day rat feeding study, the NOAEL was 6.19 mg/kg/day for males and 6.80 mg/kg/day for females. govinfo.gov

Metabolism studies have also revealed sex-specific differences in rats. While the compound is rapidly absorbed in both sexes, excretion patterns differ. nih.govfederalregister.gov In males, excretion is predominantly through feces, whereas in females, excretion is roughly equal between urine and feces. epa.govfederalregister.gov

Neurotoxicity Evaluations

This compound is not considered to be a neurotoxicant. fsc.go.jpcdms.net An acute neurotoxicity study in rats was negative. epa.gov Furthermore, a subchronic neurotoxicity study in rats did not identify any neurotoxic effects. epa.govfsc.go.jp

Developmental and Reproductive Toxicology Assessments

The available data suggest that this compound is not a significant developmental or reproductive toxicant. regulations.govepa.gov

In a two-generation reproduction study in rats, no toxicity to reproduction was observed. cdms.net The reproductive NOAEL was determined to be 31.8 mg/kg/day for males and 37.1 mg/kg/day for females. epa.gov

Developmental toxicity studies have been conducted in both rats and rabbits. In a rat developmental study, the NOAEL for both maternal and developmental toxicity was greater than or equal to 1,000 mg/kg/day. epa.gov In a rabbit developmental study, a slight delay in fetal development, specifically an increased incidence of irregularly shaped sternebrae, was noted at a high dose, but this was not considered a convincing sign of increased susceptibility. epa.govfederalregister.gov No effects were observed in the rabbit at lower doses. cdms.net

Genotoxicity and Mutagenicity Assessments

This compound has undergone a battery of tests to assess its potential for genotoxicity and mutagenicity. The results indicate that this compound is not mutagenic or genotoxic in bacterial or cultured mammalian cells. epa.gov It also did not induce DNA damage in bacterial or primary rat hepatocytes. federalregister.govgovinfo.gov

Carcinogenic Potential and Mechanistic Interpretations

The U.S. Environmental Protection Agency (EPA) has classified this compound as "likely to be a human carcinogen". epa.govfederalregister.gov This classification is based on findings from animal studies. In male rats, an increased trend toward pancreatic exocrine adenomas and pancreatic islet cell adenomas was observed. epa.gov In mice, an increase in the number of individuals with hepatocellular adenomas, carcinomas, and/or combined adenomas/carcinomas was seen in males at higher doses, and there was also evidence of liver tumors in female mice. epa.govfederalregister.gov

The Health Effects Division Cancer Assessment Review Committee recommended a linear low-dose approach (Q1*) for human risk characterization, based on the combined hepatocellular tumors in male mice. epa.govfederalregister.gov More recent data suggests that the observed liver tumors in male mice could be secondary to hepatotoxicity and that the pancreatic tumors in male rats occurred at the highest dose along with pancreatic and liver toxicity, indicating that there may be no human risk. cdms.net

Exposure Pathway Analysis for Human Populations

Humans can be exposed to this compound through the consumption of food and drinking water. regulations.gov The EPA has established tolerances for residues of this compound in or on various raw agricultural commodities, including corn, soybeans, and cotton. federalregister.govgovinfo.gov However, studies have shown no reasonable expectation of finite residues in ruminant tissues and milk, and it is unlikely to be found in poultry or eggs. federalregister.gov

Dietary risk assessments have been conducted to evaluate potential exposure. epa.gov Chronic dietary exposure analyses, using tolerance levels and assuming a certain percentage of crops are treated, have been performed. epa.gov The estimated cancer risk from dietary exposure is considered to be within a negligible range. govinfo.gov

This compound and its metabolites have the potential to contaminate both ground and surface water. federalregister.gov The EPA uses computer models like PRZM/EXAMS and SCI-GROW to estimate environmental concentrations (EECs) in water. federalregister.gov These models have been used to calculate estimated concentrations for acute and chronic exposures in both surface and groundwater. federalregister.govgovinfo.gov The estimated concentrations are then compared to Drinking Water Levels of Comparison (DWLOCs), which are concentrations that would not pose a significant risk. epa.govgovinfo.gov Generally, the modeled exposure estimates have been found to be below the DWLOCs for both cancer and non-cancer risks. epa.govgovinfo.gov

Agricultural workers may be exposed to this compound during various activities. regulations.gov Handlers can be exposed while mixing, loading, and applying the pesticide. regulations.gov Workers re-entering treated fields may also face post-application exposure. regulations.gov

Risk assessments for occupational exposure consider the different application methods (e.g., ground, aerial) and the use of personal protective equipment (PPE), such as chemical-resistant gloves. regulations.gov Cancer risk estimates for handlers, even with the use of gloves, have been calculated and are a focus of these assessments. regulations.gov

Non-occupational exposure can occur for individuals who are not directly involved in the pesticide application process. regulations.gov A primary pathway for this type of exposure is spray drift, which is the movement of pesticide droplets away from the target area during application. regulations.gov This can affect bystanders who are present near the application site and residents living in adjacent areas. spraydriftmitigation.info

Assessments for non-occupational exposure from spray drift have been conducted. regulations.gov These evaluations consider factors such as the application method (ground or aerial) and the distance from the treated field. regulations.govspraydriftmitigation.info The risk assessments for children who might be exposed through incidental oral contact at the field edge have shown margins of exposure that are considered adequate. regulations.gov There are currently no registered residential uses for this compound. federalregister.gov

Human Health Risk Assessment Methodologies

The human health risk assessment for this compound is a comprehensive process that integrates data from various studies to determine the potential for adverse health effects from different exposure scenarios. regulations.gov This process is guided by the Federal Food, Drug, and Cosmetic Act (FFDCA), which requires a reasonable certainty of no harm from aggregate exposure to the pesticide chemical residue. federalregister.gov

The assessment considers aggregate exposure, which includes dietary exposures from food and drinking water, as well as all other non-occupational exposures. epa.gov It does not typically include occupational exposure in this aggregate assessment. federalregister.gov

Key components of the risk assessment methodology include:

Hazard Identification: This involves reviewing toxicological studies to identify potential adverse health effects. epa.gov

Dose-Response Assessment: This determines the relationship between the amount of exposure and the likelihood of health effects. For chronic non-cancer effects, a chronic Reference Dose (cRfD) or Population Adjusted Dose (cPAD) is established. epa.govfederalregister.gov For carcinogenic effects, a cancer potency factor (Q1*) is used. regulations.gov

Exposure Assessment: This estimates the amount of pesticide that people might be exposed to through various pathways. federalregister.gov This includes dietary exposure modeling (e.g., DEEM-FCID™) and environmental fate modeling for drinking water estimates. epa.govepa.gov

For this compound, separate risk assessments are conducted for acute and chronic dietary exposure, as well as for cancer risk. govinfo.gov The agency also considers the potential for cumulative exposure to substances with a common mechanism of toxicity, although currently, this compound is not assumed to share a common mechanism with other substances. epa.gov

Aggregate Risk Assessment Frameworks

The aggregate risk assessment for this compound evaluates the combined exposures from various sources, including dietary intake from food and potential exposure through drinking water. federalregister.govregulations.govgovinfo.gov The United States Environmental Protection Agency (EPA) framework for this assessment combines the risks from these different pathways to determine the total potential exposure. govinfo.gov Since there are no registered residential uses for this compound, non-occupational exposure is limited to dietary sources. federalregister.govregulations.gov

The assessment for dietary exposure considers residues of this compound on registered crops such as soybeans, corn, and cotton. regulations.govepa.gov For chronic risk assessments, the EPA has used data on tolerance levels for these commodities, sometimes refined with information on the percentage of the crop treated. federalregister.govepa.govepa.gov

For exposure from drinking water, the EPA relies on computer-generated estimated environmental concentrations (EECs) because sufficient monitoring data is often unavailable. federalregister.gov Models such as the PRZM/EXAMS and SCI-GROW2 are used to estimate concentrations in surface and ground water, respectively. federalregister.gov The agency then calculates Drinking Water Levels of Comparison (DWLOCs), which represent the theoretical maximum concentration of a pesticide in drinking water that would not lead to unacceptable aggregate health risks, considering other exposure sources like food. federalregister.gov If the EECs are below the DWLOCs, the EPA concludes that the contribution from drinking water is not of concern. federalregister.govgovinfo.gov

Based on these comprehensive evaluations, which consider conservative, health-protective assumptions, the EPA has concluded that there is a reasonable certainty that no harm will result from the aggregate exposure to this compound residues. federalregister.govepa.gov

Quantitative Risk Estimation for Potential Carcinogenic Effects

This compound has been classified as "likely to be a human carcinogen". federalregister.govepa.govepa.gov This classification is based on findings from animal studies, which demonstrated an increase in pancreatic tumors (including exocrine adenomas and islet cell adenomas) in male rats, and liver tumors (hepatocellular adenomas and carcinomas) in both male and female mice. epa.govfsc.go.jp

For the quantitative risk assessment of these potential carcinogenic effects, the EPA employs a linear low-dose extrapolation approach (Q1). federalregister.govregulations.gov This method is used when there is evidence of carcinogenicity, and it assumes that there is some level of risk at any dose above zero. The specific cancer potency factor, or Q1, established for this compound is 0.207 (mg/kg/day)-1 in human equivalents. federalregister.govregulations.gov This value was derived from the observed incidence of combined hepatocellular adenomas and carcinomas in male mice, which was identified as the most sensitive species and endpoint. federalregister.govregulations.gov

Using this potency factor, lifetime dietary carcinogenicity exposure analyses have been conducted. One such analysis estimated the cancer risk to be 2.06 x 10-7, a level generally considered negligible by the agency. govinfo.govepa.gov Similarly, occupational cancer risk assessments calculated baseline risks ranging from 6.6 x 10-7 to 6.5 x 10-8, which are also considered acceptable levels for lifetime occupational cancer risk. epa.gov

| Parameter | Value | Basis |

| Carcinogenicity Classification | "Likely to be a human carcinogen" | Pancreatic tumors in male rats and liver tumors in male and female mice. federalregister.govepa.gov |

| Risk Assessment Approach | Linear low-dose extrapolation | Recommended for human risk assessment. federalregister.govregulations.gov |

| Cancer Potency Factor (Q1*) | 0.207 (mg/kg/day)-1 | Based on combined hepatocellular tumors (adenomas and carcinomas) in male mice. federalregister.govregulations.gov |

| Estimated Lifetime Dietary Cancer Risk | 2.06 x 10-7 | Considered a negligible risk level. govinfo.govepa.gov |

| Calculated Cancer DWLOC | 0.133 ppb | Theoretical upper limit for drinking water concentration. govinfo.govepa.gov |

Consideration of Sensitive Subpopulations (e.g., Infants and Children)

The Food Quality Protection Act (FQPA) mandates explicit consideration of potential risks to infants and children, requiring an additional tenfold (10X) safety factor for threshold effects unless reliable data demonstrate that a different factor would be protective. govinfo.govgovinfo.gov For this compound, the EPA determined that this additional 10X FQPA safety factor could be removed. federalregister.govepa.gov

This decision was based on a thorough review of the toxicological database, which includes developmental toxicity studies in rats and rabbits and a two-generation reproduction study in rats. govinfo.govfsc.go.jp The Hazard Identification Assessment Review Committee (HIARC) found no evidence of increased susceptibility to the offspring of rats or rabbits following in utero and/or postnatal exposure to this compound. federalregister.govepa.govepa.gov

Furthermore, exposure assessments for infants and children did not indicate a potential for risk. epa.govepa.gov Chronic dietary risk analyses, which are highly conservative, showed that for the most exposed subgroup (non-nursing infants less than one year old), the exposure would utilize only 0.6% of the chronic Reference Dose (RfD), a level well below any level of concern. epa.gov The assessment considers the very low application rates, rapid dissipation of the compound, and the use of upper-bound estimates for drinking water concentrations. epa.govepa.gov

Cumulative Risk Assessment Approaches for Common Mechanism of Toxicity

Section 408 of the Federal Food, Drug, and Cosmetic Act requires the EPA to consider the cumulative effects of a pesticide's residues with other substances that may have a common mechanism of toxicity. govinfo.govgovinfo.gov For this compound, the EPA has not made a finding of a common mechanism of toxicity with any other substances. regulations.govgovinfo.gov

The agency's review has indicated that this compound does not appear to produce a toxic metabolite that is also produced by other substances, which is a common basis for a cumulative risk approach. federalregister.govgovinfo.gov Therefore, for the purposes of tolerance actions, the EPA has not assumed that this compound shares a common mechanism of toxicity with other compounds. federalregister.govgovinfo.gov

While a cumulative risk assessment has not been conducted for this compound in conjunction with other chemicals, the EPA has established a framework for screening groups of pesticides for potential cumulative evaluation. regulations.govregulations.gov This process involves evaluating toxicological information to determine if a candidate common mechanism group (CMG) might exist, which could be subject to a cumulative risk assessment in the future as part of the agency's ongoing review processes. regulations.gov

Environmental Toxicology and Ecological Impact

Ecotoxicity to Non-Target Organisms

Aquatic Ecosystems

Fluthiacet-methyl has been demonstrated to be very highly toxic to fish species. epa.gov Laboratory studies have established specific toxicity values for several freshwater fish. For the Rainbow Trout (Oncorhynchus mykiss), the 96-hour median lethal concentration (LC50) is 43 parts per billion (ppb). epa.gov The Bluegill Sunfish (Lepomis macrochirus) is somewhat less sensitive, with a 96-hour LC50 of 140 ppb. epa.gov

Chronic toxicity studies on the early life stages of the Fathead Minnow (Pimephales promelas) have determined a No-Observed-Adverse-Effect Concentration (NOAEC) of 2.7 ppb. epa.gov The Lowest-Observed-Adverse-Effect Concentration (LOAEC) for the same species was established at 6 ppb, based on effects on dry weight, wet weight, and length. epa.gov Despite the high toxicity demonstrated in laboratory settings, the U.S. Environmental Protection Agency (EPA) has concluded that there is a low likelihood of adverse effects to freshwater fish from the registered uses of this compound, with no acute or chronic levels of concern being exceeded in their risk assessments. epa.gov

Table 1: Acute and Chronic Toxicity of this compound to Fish Species

| Species | Endpoint | Value (ppb) | Exposure Duration | Reference |

|---|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 43 | 96 hours | epa.gov |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 140 | 96 hours | epa.gov |

| Fathead Minnow (Pimephales promelas) | NOAEC | 2.7 | Early Life-Stage | epa.gov |

| Fathead Minnow (Pimephales promelas) | LOAEC | 6 | Early Life-Stage | epa.gov |

This compound is classified as moderately toxic to freshwater invertebrates. epa.gov Studies on Daphnia magna, a common indicator species, show a 48-hour median effective concentration (EC50) of greater than 2.3 parts per million (ppm), a value that corresponds to the solubility limit of the substance in the test medium. epa.govfmc.com This indicates that acute toxicity to these invertebrates is not observed at concentrations up to the material's solubility limit. fmc.comfmc.com

Chronic toxicity studies provide further insight into the potential long-term effects. A 21-day study on Daphnia magna established a No-Observed-Effect Concentration (NOEC) of 0.035 mg/L. fmc.com

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|

| Daphnia magna | EC50 | > 2.3 ppm | 48 hours | epa.govfmc.com |

| Daphnia magna | NOEC | 0.035 mg/L | 21 days | fmc.com |